molecular formula C5H6LiN3O3 B2663477 Lithium;2-[3-(aminomethyl)-1,2,4-oxadiazol-5-yl]acetate CAS No. 2377034-09-6

Lithium;2-[3-(aminomethyl)-1,2,4-oxadiazol-5-yl]acetate

Cat. No. B2663477
CAS RN: 2377034-09-6
M. Wt: 163.06
InChI Key: LVHASAPUNVEDBH-UHFFFAOYSA-M
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Description

“Lithium;2-[3-(aminomethyl)-1,2,4-oxadiazol-5-yl]acetate” is a compound that is available for pharmaceutical testing . It is offered by several suppliers for research and development purposes .


Synthesis Analysis

While specific synthesis methods for “Lithium;2-[3-(aminomethyl)-1,2,4-oxadiazol-5-yl]acetate” are not directly available, general methods for the synthesis of similar compounds involve the use of alkyl halides as synthetic equivalents to alkyl cations, radicals, and anions . Alkyl lithium reagents, such as those that could be used in the synthesis of this compound, are often formed using pentane or hexane .

Scientific Research Applications

a. Cross-Coupling Reactions: SM coupling allows the synthesis of complex organic molecules by connecting aryl or vinyl boron compounds with aryl or vinyl halides. Lithium organoboron reagents are commonly used in these reactions due to their mild conditions and functional group tolerance .

b. Drug Discovery and Medicinal Chemistry: Lithium organoboron compounds find applications in the synthesis of pharmaceutical intermediates. Researchers use SM coupling to create key building blocks for drug candidates, enhancing drug discovery efforts.

c. Materials Science: SM coupling contributes to the design of novel materials. By connecting boron-containing fragments, researchers can create functionalized polymers, liquid crystals, and other advanced materials.

Lithium Removal from Water

Lithium contamination in water sources is a concern. Researchers have explored aminomethylphosphonic acid-containing chelating resins for efficient lithium removal. These resins selectively bind lithium ions, making them suitable for water purification .

Novel Electrolytes for Lithium-Ion Batteries

Researchers have investigated novel electrolytes to improve lithium-ion battery performance. For instance, Li2B12F9H3 electrolyte shows promising capacity retention and stability under elevated temperatures .

properties

IUPAC Name

lithium;2-[3-(aminomethyl)-1,2,4-oxadiazol-5-yl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O3.Li/c6-2-3-7-4(11-8-3)1-5(9)10;/h1-2,6H2,(H,9,10);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVHASAPUNVEDBH-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].C(C1=NC(=NO1)CN)C(=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6LiN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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